Cas no 2411195-76-9 (2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide is a synthetic organic compound with potential applications in pharmaceutical research. This compound exhibits unique structural features that may contribute to its efficacy in drug discovery. Its molecular structure, characterized by a chlorinated propanamide core and a pyrrolidinone ring, offers a versatile platform for further chemical modifications. The presence of a phenyl group introduces aromaticity, potentially enhancing its interaction with biological targets. This compound is suitable for research into novel therapeutic agents and drug delivery systems.
2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide structure
2411195-76-9 structure
Product name:2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide
CAS No:2411195-76-9
MF:C14H17ClN2O2
Molecular Weight:280.749982595444
CID:6175269
PubChem ID:146085997

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide 化学的及び物理的性質

名前と識別子

    • EN300-7560313
    • Z1562144761
    • 2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide
    • 2411195-76-9
    • インチ: 1S/C14H17ClN2O2/c1-9-8-12(16-13(18)10(2)15)14(19)17(9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,16,18)
    • InChIKey: DEOBTTJJJFEDPT-UHFFFAOYSA-N
    • SMILES: ClC(C)C(NC1C(N(C2C=CC=CC=2)C(C)C1)=O)=O

計算された属性

  • 精确分子量: 280.0978555g/mol
  • 同位素质量: 280.0978555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 355
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų
  • XLogP3: 2.2

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7560313-0.05g
2-chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide
2411195-76-9 95.0%
0.05g
$212.0 2025-02-24

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide 関連文献

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamideに関する追加情報

Introduction to 2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide (CAS No. 2411195-76-9)

2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide, a compound with the chemical identifier CAS No. 2411195-76-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this molecule, featuring a 2-chloro substituent and an amide linkage to a 5-methyl-2-oxo-1-phenylpyrrolidin-3-yl moiety, suggests a high degree of complexity and specificity that may contribute to its unique pharmacological properties.

The synthesis and characterization of this compound have been subjects of extensive research, particularly in the context of developing novel bioactive molecules. The presence of the 2-chloro group is particularly noteworthy, as it is often employed in medicinal chemistry to enhance binding affinity and metabolic stability. In contrast, the amide functionality and the heterocyclic ring system provide additional opportunities for interaction with biological targets, making this compound a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The 5-methyl-2-oxo-1-phenylpyrrolidin-3-yl group is a key feature of this compound, contributing to its potential as a scaffold for drug discovery. This moiety has been explored in several contexts, including its role in inhibiting enzymes and receptors involved in inflammation and pain signaling. The combination of these structural elements suggests that 2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide may exhibit properties that are both unique and valuable.

The pharmacological activity of this compound has been the focus of numerous studies. Researchers have been particularly interested in its potential as an inhibitor of specific enzymes that play roles in disease pathways. For instance, studies have suggested that compounds with similar structural features may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress. The ability of 2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-y)propanamide to modulate these pathways could make it a valuable tool for therapeutic intervention.

Furthermore, the compound's potential as an anti-inflammatory agent has been explored in preclinical models. In vitro studies have demonstrated that derivatives of this class of molecules can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where inflammation is a central pathological feature. The ability to target specific inflammatory pathways without causing significant side effects would be a major advantage.

The synthesis of 2-Chloro-N-(5-methyl-2 oxo -1 phen ylpyrrolidin -3 -y l)propanamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 2-chloro group typically involves chlorination reactions, which must be carefully controlled to avoid over-chlorination or byproduct formation. The formation of the amide bond is another critical step, often achieved through condensation reactions between carboxylic acids or acid chlorides and amines. The presence of the heterocyclic ring system adds complexity to the synthesis, requiring specialized techniques such as cyclization reactions.

The analytical characterization of this compound has been performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure, purity, and thermal stability of the compound. NMR spectroscopy is particularly useful for confirming the connectivity of atoms within the molecule, while mass spectrometry provides information about molecular weight and fragmentation patterns. X-ray crystallography offers insights into the three-dimensional structure at an atomic level.

The pharmacokinetic properties of 2-Chloro-N-(5-methyl -2 ox o -1 phen ylpyrrolidin -3 -y l)propanamide have also been studied to assess its potential for clinical use. These studies include evaluations of absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Understanding these properties is crucial for determining how effectively the compound can reach its target site within the body and how it is processed over time. For example, high bioavailability would be desirable for oral administration, while rapid metabolism might limit its therapeutic window.

In conclusion, 2-Chloro-N-(5-methyl -2 ox o -1 phen ylpyrrolidin -3 -y l)propanamide represents an exciting development in pharmaceutical chemistry with significant potential for therapeutic applications. Its unique structure combines several pharmacophoric elements that suggest it may modulate important biological pathways associated with various diseases. Further research is warranted to fully elucidate its pharmacological activity and explore its potential as a lead compound for drug development.

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